Vitamin D3

Übersicht

Beschreibung

Cholecalciferol, auch bekannt als Vitamin D3, ist eine Art von Vitamin D, das in der Haut bei Exposition gegenüber ultravioletten B-Strahlen (UVB) aus Sonnenlicht synthetisiert wird. Es kommt auch in bestimmten Lebensmitteln vor und kann als Nahrungsergänzungsmittel eingenommen werden. Cholecalciferol spielt eine entscheidende Rolle bei der Aufrechterhaltung des Kalzium- und Phosphatgleichgewichts im Körper, was für die gesunde Knochenbildung und -erhaltung unerlässlich ist .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Cholecalciferol kann durch die photochemische Umwandlung von 7-Dehydrocholesterol synthetisiert werden, ein Prozess, der die natürliche Produktion in der Haut nachahmt. Der Syntheseweg umfasst die Bestrahlung von 7-Dehydrocholesterol mit UVB-Licht, gefolgt von einer thermischen Isomerisierung zur Herstellung von Cholecalciferol .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Cholecalciferol in einem ähnlichen Verfahren hergestellt. Das 7-Dehydrocholesterol wird aus Lanolin extrahiert, einer Substanz, die aus Schafswolle gewonnen wird. Diese Verbindung wird dann UVB-Licht ausgesetzt, um sie in Cholecalciferol umzuwandeln. Das Produkt wird durch verschiedene chromatographische Verfahren gereinigt, um die gewünschte Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cholecalciferol unterliegt mehreren biochemischen Reaktionen im Körper. Die wichtigsten Reaktionen umfassen die Hydroxylierung in der Leber und den Nieren, um seine aktiven Metaboliten, Calcifediol (25-Hydroxycholecalciferol) und Calcitriol (1,25-Dihydroxycholecalciferol), zu bilden .

Häufige Reagenzien und Bedingungen:

Hydroxylierung: Diese Reaktion findet in der Leber und den Nieren statt, wo Enzyme wie 25-Hydroxylase und 1α-Hydroxylase die Addition von Hydroxylgruppen an Cholecalciferol katalysieren.

Oxidation und Reduktion: Cholecalciferol kann Oxidations- und Reduktionsreaktionen eingehen, um verschiedene Metaboliten zu bilden, die für seine biologische Aktivität unerlässlich sind.

Hauptprodukte:

Calcifediol (25-Hydroxycholecalciferol): In der Leber gebildet.

Calcitriol (1,25-Dihydroxycholecalciferol): In den Nieren gebildet und die biologisch aktive Form von Vitamin D3.

Wissenschaftliche Forschungsanwendungen

Cholecalciferol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.

Chemie:

- Wird als Vorläufer bei der Synthese verschiedener Vitamin-D-Analoga und -Derivate für Forschungszwecke verwendet .

Biologie:

- Wird für seine Rolle im Kalzium- und Phosphatstoffwechsel sowie seine Auswirkungen auf die Genexpression und Zelldifferenzierung untersucht .

Medizin:

- Wird weit verbreitet zur Vorbeugung und Behandlung von Vitamin-D-Mangel und damit verbundenen Erkrankungen wie Rachitis, Osteomalazie und Osteoporose eingesetzt .

- Wird auf seine potenziellen therapeutischen Wirkungen bei Autoimmunerkrankungen, Herz-Kreislauf-Erkrankungen und bestimmten Krebsarten untersucht .

Industrie:

- Wird Lebensmitteln wie Milch, Joghurt und Margarine zugesetzt, um sie mit Vitamin D anzureichern .

- Wird in der Formulierung von Nahrungsergänzungsmitteln und Arzneimitteln verwendet .

5. Wirkmechanismus

Cholecalciferol übt seine Wirkungen durch eine Reihe von metabolischen Umwandlungen und Interaktionen mit spezifischen Rezeptoren aus.

Molekulare Ziele und Pfade:

Umwandlung in aktive Metaboliten: Cholecalciferol wird zuerst in der Leber in Calcifediol umgewandelt und dann in den Nieren in Calcitriol.

Wechselwirkung mit Vitamin-D-Rezeptoren (VDR): Calcitriol bindet an VDRs in verschiedenen Geweben, darunter Darm, Knochen und Nieren.

Regulierung der Kalzium- und Phosphatspiegel: Calcitriol erhöht die Aufnahme von Kalzium und Phosphat aus dem Darm, fördert die Freisetzung von Kalzium aus den Knochen und reduziert die Ausscheidung von Kalzium über die Nieren.

Wirkmechanismus

Cholecalciferol exerts its effects through a series of metabolic conversions and interactions with specific receptors.

Molecular Targets and Pathways:

Conversion to Active Metabolites: Cholecalciferol is first converted to calcifediol in the liver and then to calcitriol in the kidneys.

Interaction with Vitamin D Receptors (VDR): Calcitriol binds to VDRs in various tissues, including the intestines, bones, and kidneys.

Regulation of Calcium and Phosphate Levels: Calcitriol increases the absorption of calcium and phosphate from the intestines, promotes the release of calcium from bones, and reduces the excretion of calcium through the kidneys.

Vergleich Mit ähnlichen Verbindungen

Cholecalciferol ist eine von mehreren Formen von Vitamin D, jede mit einzigartigen Eigenschaften und Funktionen.

Ähnliche Verbindungen:

Ergocalciferol (Vitamin D2): Aus pflanzlichen Quellen und Pilzen gewonnen.

Calcifediol (25-Hydroxycholecalciferol): Die primäre zirkulierende Form von Vitamin D, die als Biomarker für den Vitamin-D-Status verwendet wird.

Calcitriol (1,25-Dihydroxycholecalciferol): Die aktive Form von Vitamin D, die für die meisten seiner biologischen Wirkungen verantwortlich ist.

Einzigartigkeit von Cholecalciferol:

- Cholecalciferol ist effektiver als Ergocalciferol, um den Vitamin-D-Spiegel im Körper zu erhöhen und aufrechtzuerhalten .

- Es ist die bevorzugte Form von Vitamin D für die Supplementierung aufgrund seiner höheren Potenz und längeren Wirkdauer .

Zusammenfassend lässt sich sagen, dass Cholecalciferol eine lebenswichtige Verbindung ist, die eine bedeutende Rolle bei der Erhaltung der Knochengesundheit und des allgemeinen Wohlbefindens spielt. Seine Synthese, Reaktionen und Anwendungen machen es zu einer Verbindung von großem Interesse in verschiedenen wissenschaftlichen Bereichen.

Biologische Aktivität

Vitamin D3, also known as cholecalciferol, is a secosteroid hormone that plays a crucial role in various biological processes within the human body. The most active form of this compound is 1α,25-dihydroxythis compound (calcitriol), which is synthesized in the liver and kidneys through hydroxylation of vitamin D precursors obtained from sunlight exposure or dietary sources. This article explores the biological activities of this compound, its mechanisms of action, and its implications for health, supported by data tables and case studies.

- Calcium Homeostasis : this compound is essential for maintaining calcium levels in the blood. It enhances intestinal absorption of calcium and phosphate, promoting bone mineralization and health .

- Gene Regulation : Calcitriol exerts its effects primarily through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression related to calcium metabolism, cell differentiation, and immune function. The binding of calcitriol to VDR leads to transcriptional activation or repression of target genes .

- Cellular Differentiation and Apoptosis : this compound influences the growth and differentiation of various cell types, including keratinocytes, osteoblasts, and lymphocytes. It has been shown to induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer prevention .

- Immune System Modulation : this compound modulates both innate and adaptive immune responses. It enhances the pathogen-fighting effects of monocytes and macrophages while regulating T-cell function .

Case Study 1: Vitamin D Supplementation and Respiratory Infections

A recent case study examined a 23-year-old female medical student with vitamin D insufficiency who increased her serum 25-hydroxyvitamin D levels from 45.60 nmol/L to 85.91 nmol/L through supplementation. Despite adherence to supplementation, her vitamin D levels declined during an acute respiratory tract infection (ARTI) episode, highlighting the complex relationship between vitamin D status and respiratory health .

Table I: Participant Characteristics

| Characteristic | Value |

|---|---|

| Age | 23 years |

| Initial 25(OH)D Level | 45.60 nmol/L |

| Post-Supplementation Level | 85.91 nmol/L |

| Supplement Dose | 4,000 IU for 14 days, then 2,000 IU for another 14 days |

This case underscores the need for further research on how infections may impact vitamin D metabolism.

Prevalence of Vitamin D Deficiency

A meta-analysis assessing global prevalence found that significant portions of populations across various regions exhibit vitamin D deficiency, particularly in higher latitudes where sunlight exposure is limited . The analysis stratified data by age, gender, and geographical location, revealing that:

- Global Prevalence : Approximately 30% of individuals aged over one year are deficient in vitamin D.

- Regional Variability : Higher deficiency rates were noted in populations living at higher latitudes compared to those closer to the equator.

Table II: Global Prevalence of Vitamin D Deficiency

| Region | Prevalence (%) |

|---|---|

| North America | 29% |

| Europe | 40% |

| Asia | 30% |

| Africa | 24% |

| South America | 25% |

Health Implications

The biological activities of this compound extend beyond bone health. Research indicates its potential role in reducing cancer mortality rates by modulating cellular processes involved in tumorigenesis . Furthermore, adequate levels of vitamin D are associated with lower incidences of autoimmune diseases and improved cardiovascular health outcomes.

Eigenschaften

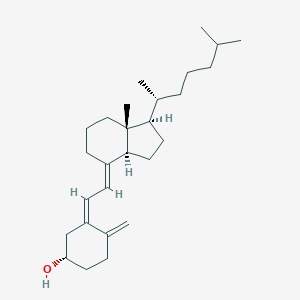

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSXJUFSXHHAJI-YRZJJWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026294 | |

| Record name | Vitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vitamin d3 appears as fine colorless crystals. Water insoluble. (NTP, 1992), Colorless or white odorless solid; [HSDB] White crystals; [Sigma-Aldrich MSDS], Solid | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cholecalciferol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12963 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vitamin D3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), Insoluble, Sol in the usual org solvents; slightly sol in vegetable oils | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cholecalciferol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Most individuals naturally generate adequate amounts of vitamin D through ordinary dietary intake of vitamin D (in some foods like eggs, fish, and cheese) and natural photochemical conversion of the vitamin D3 precursor 7-dehydrocholesterol in the skin via exposure to sunlight. Conversely, vitamin D deficiency can often occur from a combination of insufficient exposure to sunlight, inadequate dietary intake of vitamin D, genetic defects with endogenous vitamin D receptor, or even severe liver or kidney disease. Such deficiency is known for resulting in conditions like rickets or osteomalacia, all of which reflect inadequate mineralization of bone, enhanced compensatory skeletal demineralization, resultant decreased calcium ion blood concentrations, and increases in the production and secretion of parathyroid hormone. Increases in parathyroid hormone stimulate the mobilization of skeletal calcium and the renal excretion of phosphorus. This enhanced mobilization of skeletal calcium leads towards porotic bone conditions. Ordinarily, while vitamin D3 is made naturally via photochemical processes in the skin, both itself and vitamin D2 can be found in various food and pharmaceutical sources as dietary supplements. The principal biological function of vitamin D is the maintenance of normal levels of serum calcium and phosphorus in the bloodstream by enhancing the efficacy of the small intestine to absorb these minerals from the diet. At the liver, vitamin D3 or D2 is hydroxylated to 25-hydroxyvitamin D and then finally to the primary active metabolite 1,25-dihydroxyvitamin D in the kidney via further hydroxylation. This final metabolite binds to endogenous vitamin d receptors, which results in a variety of regulatory roles - including maintaining calcium balance, the regulation of parathyroid hormone, the promotion of the renal reabsorption of calcium, increased intestinal absorption of calcium and phosphorus, and increased calcium and phosphorus mobilization of calcium and phosphorus from bone to plasma to maintain balanced levels of each in bone and the plasma. In particular, calcitriol interacts with vitamin D receptors in the small intestine to enhance the efficiency of intestinal calcium and phosphorous absorption from about 10-15% to 30-40% and 60% increased to 80%, respectively. Furthermore, calcitriol binds with vitamin D receptors in osteoblasts to stimulate a receptor activator of nuclear factor kB ligand (or RANKL) which subsequently interacts with receptor activator of nuclear factor kB (NFkB) on immature preosteoclasts, causing them to become mature bone-resorbing osteoclasts. Such mature osteoclasts ultimately function in removing calcium and phosphorus from bone to maintain blood calcium and phosphorus levels. Moreover, calcitriol also stimulates calcium reabsorption from the glomerular filtrate in the kidneys. Additionally, it is believed that when calcitriol binds with nuclear vitamin D receptors, that this bound complex itself binds to retinoic acid X receptor (RXR) to generate a heterodimeric complex that consequently binds to specific nucleotide sequences in the DNA called vitamin D response elements. When bound, various transcription factors attach to this complex, resulting in either up or down-regulation of the associated gene's activity. It is thought that there may be as much as 200 to 2000 genes that possess vitamin D response elements or that are influenced indirectly to control a multitude of genes across the genome. It is in this way that cholecalciferol is believed to function in regulating gene transcription associated with cancer risk, autoimmune disorders, and cardiovascular disease linked to vitamin D deficiency. In fact, there has been some research to suggest calcitriol may also be able to prevent malignancies by inducing cellular maturation and inducing apoptosis and inhibiting angiogenesis, exhibit anti-inflammatory effects by inhibiting foam cell formation and promoting angiogenesis in endothelial colony-forming cells in vitro, inhibit immune reactions by enhancing the transcription of endogenous antibiotics like cathelicidin and regulate the activity and differentiation of CD4+ T cells, amongst a variety of other proposed actions., The principal biologic function of vitamin D is to maintain serum calcium and phosphorus concentrations within the normal range by enhancing the efficiency of the small intestine to absorb these minerals from the diet. Calcitriol (activated vitamin D) enhances the efficiency of intestinal calcium absorption along the entire small intestine, but principally in the duodenum and jejunum. Calcitriol also enhances phosphorus absorption along the entire small intestine, but principally in the jejunum and ileum. The activated forms of ergocalciferol, doxercalciferol, and cholecalciferol may have a negative feedback effect on parathyroid hormone (PTH) production., The most two important mechanisms by which vitamin D acts to maintain normal concentration of calcium and phosphate in plasma are to facilitate their absorption by the small intestine and to enhance their mobilization from bone. /Vitamin D/ | |

| Record name | Cholecalciferol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine needles from dilute acetone, WHITE CRYSTALS, Colorless crystals | |

CAS No. |

67-97-0, 1406-16-2 | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vitamin D3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholecalciferol [USP:BAN:JAN:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001406162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholecalciferol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol, 3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colecalciferol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cholecalciferol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C6V77QF41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vitamin D3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 to 185 °F (NTP, 1992), 84-85 °C, 84.5 °C | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cholecalciferol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vitamin D3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.